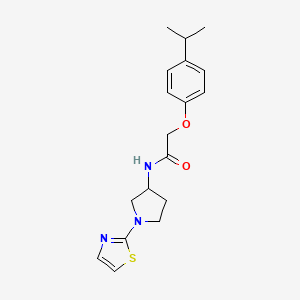

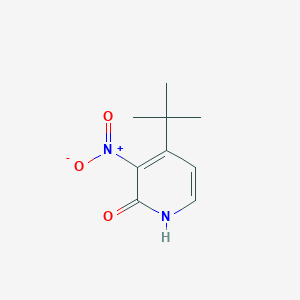

5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

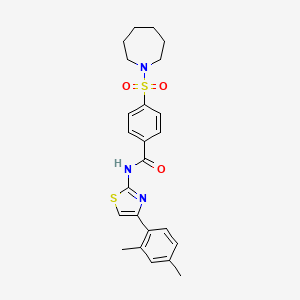

The compound 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid is a thiazole derivative, which is a class of compounds known for their presence in various biologically active molecules and pharmaceuticals. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The tert-butyl group attached to the thiazole ring is a bulky alkyl substituent that can influence the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex due to the need for regiocontrol and the potential for side reactions. For example, the synthesis of related triazole-based scaffolds involves a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which can yield a protected version of triazole amino acids with complete regiocontrol . Similarly, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are structurally related to the compound of interest, has been achieved through a novel route that features a selective Sandmeyer reaction, demonstrating the versatility of such synthetic approaches .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate features hydrogen-bonded dimers consisting of N—H⋯N and N—H⋯O interactions . These interactions are crucial for the stability and conformation of the molecules in the solid state.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, which are essential for the synthesis of more complex molecules. For example, the reduction of a triazole-thiazole compound with NaBH4 has been used to synthesize a compound with antitumor activity . The reactivity of thiazole derivatives can be exploited to create molecules with specific biological activities, such as inhibitors of HSP90 .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the steric bulk, affecting the solubility and reactivity of the compound. The hydrogen bonding capabilities, as seen in ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, can affect the compound's melting point, boiling point, and other physical properties . Additionally, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, reveals the importance of intermolecular hydrogen bonds and π⋯π contacts in stabilizing the three-dimensional network structure .

Applications De Recherche Scientifique

Chiral Auxiliary Applications : In a study by Studer, Hintermann, and Seebach (1995), a related compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, was synthesized from L-alanine and used as a chiral auxiliary in peptide synthesis. This shows the potential application of similar compounds in the synthesis of enantiomerically pure substances, crucial in the pharmaceutical industry (Studer, Hintermann, & Seebach, 1995).

Dipeptide Synthesis : Schutkowski, Mrestani-Klaus, and Neubert (2009) reported the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, including compounds related to 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid. This highlights the compound's relevance in expanding the scope of peptide chemistry (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Synthesis of Novel Compounds with Biological Activities : A 2014 study by Castelino et al. involved the synthesis of novel derivatives, including 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones. These compounds showed moderate mosquito-larvicidal and antibacterial activities, indicating the potential of this compound derivatives in developing new bioactive substances (Castelino et al., 2014).

Structural Studies and Hydrogen Bonding : Lynch and Mcclenaghan (2004) investigated the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a closely related compound, emphasizing the importance of such molecules in structural chemistry and hydrogen bonding studies (Lynch & Mcclenaghan, 2004).

Novel Synthesis Methods : Bobko et al. (2012) developed a novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating the versatility of similar compounds in synthetic chemistry (Bobko, Kaura, Evans, & Su, 2012).

Peptide Mimetics and Structural Design : Mathieu et al. (2015) reported a synthesis method centered on cross-Claisen condensations, leading to the creation of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), important in mimicking the secondary structures of proteins (Mathieu et al., 2015).

Mécanisme D'action

Target of Action

It’s worth noting that thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

Thiazole derivatives have been known to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

It’s important to note that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

It’s worth noting that thiazole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

One specific derivative, 2-amino-5-tert-butyl-1,3,4-thiadiazole, has been reported to inhibit the corrosion of brass in sea water samples .

Orientations Futures

The 2-aminothiazole derivatives, to which “5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid” belongs, have shown significant potential in anticancer drug discovery . Future research may focus on further exploring the potential of these compounds in treating various types of cancer and other diseases .

Propriétés

IUPAC Name |

5-amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)5-4(7(11)12)6(9)13-10-5/h9H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQRVOAVXHNONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)

![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)

![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)

![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)

![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)

![(E)-N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B3016510.png)